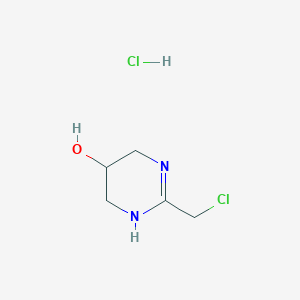

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a heterocyclic organic compound It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a chloromethyl group at position 2 and a hydroxyl group at position 5

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl ketone with a suitable amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, leading to the formation of different functionalized pyrimidines.

Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents attached to it.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidines, while oxidation and reduction reactions can lead to the formation of carbonyl or alcohol derivatives, respectively.

Applications De Recherche Scientifique

Pharmaceutical Development

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have shown promise in treating various diseases due to their ability to interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that compounds related to tetrahydropyrimidines exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of specific bacterial strains. This activity makes it a candidate for further development as an antimicrobial agent.

Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its chloromethyl group can participate in various chemical reactions such as nucleophilic substitution, enabling the formation of new polymeric materials with tailored properties.

Functional Coatings

Due to its reactive nature, this compound can be utilized in creating functional coatings that impart specific characteristics such as hydrophobicity or antimicrobial properties to surfaces.

Case Study 1: Synthesis and Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced antimicrobial efficacy compared to the parent compound .

Case Study 2: Polymerization Reactions

In another investigation documented in Polymer Science, researchers utilized the chloromethyl group of this compound to initiate polymerization reactions with styrene and other monomers. The resulting polymers exhibited improved mechanical properties and thermal stability compared to traditional polymers synthesized without this compound .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-(Chloromethyl)-4-methylquinazoline: Contains a quinazoline ring, which is a fused bicyclic system with different biological activities.

2-(Chloromethyl)-1,3,5-triazine: Features a triazine ring with three nitrogen atoms, offering different reactivity and applications.

Uniqueness

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Activité Biologique

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a heterocyclic compound with potential biological significance. Its molecular formula is C5H10Cl2N2O and it has garnered interest for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

- Molecular Weight : 185.05 g/mol

- CAS Number : 1378833-41-0

- Structure : The compound features a tetrahydropyrimidine ring with a chloromethyl group that may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- A study evaluated the antimicrobial effects of various pyrimidine derivatives and found that certain modifications enhanced their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The presence of the chloromethyl group in the structure is hypothesized to contribute to increased lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

- In vitro studies have demonstrated that derivatives of tetrahydropyrimidine can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

- The mechanism of action may involve the modulation of signaling pathways related to inflammation, particularly those involving NF-kB .

Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties:

- A case study indicated that certain tetrahydropyrimidine derivatives showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .

- The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Anticancer | Cytotoxicity on HeLa and MCF-7 cells |

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers synthesized a series of chloromethyl-pyrimidines and tested their activity against various pathogens. The results showed that compounds with higher lipophilicity had better antimicrobial properties due to enhanced membrane permeability.

-

Anti-inflammatory Mechanism Exploration :

- In vitro experiments using macrophage cultures revealed that treatment with tetrahydropyrimidine derivatives led to a significant reduction in inflammatory markers. This suggests a potential therapeutic application in inflammatory diseases.

-

Cytotoxicity Assessment :

- A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Propriétés

IUPAC Name |

2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O.ClH/c6-1-5-7-2-4(9)3-8-5;/h4,9H,1-3H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXCOQDXIRSOEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C(N1)CCl)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.